4-(4-Benzylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Benzylphenyl)-4-oxobutanoic acid is an organic compound characterized by a benzyl group attached to a phenyl ring, which is further connected to a butanoic acid chain with a ketone group
Scientific Research Applications
4-(4-Benzylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
The future directions for research on “4-(4-Benzylphenyl)-4-oxobutanoic acid” could involve further exploration of its synthesis, characterization, and potential applications. The Suzuki–Miyaura coupling and other reactions involving similar compounds are areas of active research . Further studies could also explore the physical and chemical properties of this compound, as well as its safety and potential hazards.
Mechanism of Action
Target of Action
It’s structurally related to benzylic compounds, which are known to undergo reactions at the benzylic position .
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. This includes free radical reactions, nucleophilic substitutions, and oxidations . For instance, in a free radical reaction, a hydrogen atom can be removed from the benzylic position, resulting in a resonance-stabilized radical .
Biochemical Pathways
The compound may participate in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves oxidative addition and transmetalation, where the compound is transferred from boron to palladium .
Result of Action
The result of the compound’s action depends on the specific biochemical pathways it participates in. For instance, in the SM cross-coupling reaction, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
The action of 4-(4-Benzylphenyl)-4-oxobutanoic acid can be influenced by various environmental factors. For example, the rate of free radical reactions at the benzylic position can be affected by the presence of certain substances, such as N-bromosuccinimide . Additionally, the efficacy of the SM cross-coupling reaction can be influenced by the reaction conditions .
Biochemical Analysis
Biochemical Properties
4-(4-Benzylphenyl)-4-oxobutanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative and reductive processes, such as oxidoreductases. The benzyl group in this compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions can lead to the formation of various intermediates and products, which can further participate in metabolic pathways.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell growth, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, this compound can act as an inhibitor of certain oxidoreductases, preventing the oxidation or reduction of specific substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to strong oxidizing agents, acids, or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and cell death in animal models . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative and reductive processes. This compound can interact with enzymes such as oxidoreductases, which catalyze the transfer of electrons between molecules . These interactions can affect the metabolic flux and levels of specific metabolites, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzylphenyl)-4-oxobutanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-benzylbenzene.
Oxidation: The benzyl group is then oxidized to introduce a carboxylic acid functionality, forming 4-(4-benzylphenyl)butanoic acid.
Ketone Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation: 4-(4-Benzylphenyl)butanoic acid.
Reduction: 4-(4-Benzylphenyl)-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Comparison with Similar Compounds
4-Benzylbenzoic acid: Similar structure but lacks the ketone group.
4-(4-Methylphenyl)-4-oxobutanoic acid: Similar structure with a methyl group instead of a benzyl group.
4-(4-Phenylphenyl)-4-oxobutanoic acid: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness: 4-(4-Benzylphenyl)-4-oxobutanoic acid is unique due to the presence of both a benzyl group and a ketone group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-(4-benzylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(10-11-17(19)20)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNKUFPLYQEQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293144 | |
Record name | 4-(4-Benzylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63471-85-2 | |
Record name | NSC87379 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Benzylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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